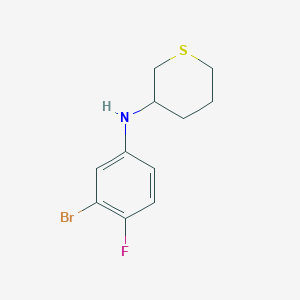

N-(3-Bromo-4-fluorophenyl)thian-3-amine

CAS No.:

Cat. No.: VC17758115

Molecular Formula: C11H13BrFNS

Molecular Weight: 290.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrFNS |

|---|---|

| Molecular Weight | 290.20 g/mol |

| IUPAC Name | N-(3-bromo-4-fluorophenyl)thian-3-amine |

| Standard InChI | InChI=1S/C11H13BrFNS/c12-10-6-8(3-4-11(10)13)14-9-2-1-5-15-7-9/h3-4,6,9,14H,1-2,5,7H2 |

| Standard InChI Key | UVFXCSWUUHHJEI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CSC1)NC2=CC(=C(C=C2)F)Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name N-[1-(3-bromo-4-fluorophenyl)ethyl]thian-3-amine reflects its core structure: a thiane ring (a six-membered saturated sulfur heterocycle) attached via an amine group to a 1-(3-bromo-4-fluorophenyl)ethyl substituent . The molecular formula C₁₃H₁₇BrFNS confirms the presence of bromine and fluorine atoms, which significantly influence its electronic and steric properties. The SMILES notation CC(C1=CC(=C(C=C1)F)Br)NC2CCCSC2 provides a simplified representation of its connectivity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(3-Bromo-4-fluorophenyl)thian-3-amine typically involves multi-step nucleophilic substitution and reductive amination reactions. A plausible route includes:

-

Bromination and Fluorination: Introduction of bromine and fluorine substituents onto a phenyl ring via electrophilic aromatic substitution .

-

Ethylamine Linker Formation: Coupling the halogenated phenyl group to an ethylamine intermediate using Ullmann or Buchwald-Hartwig amination .

-

Thiane Ring Assembly: Cyclization of a thiol-containing precursor to form the saturated sulfur heterocycle .

Optimization Challenges

Key challenges include minimizing byproducts from competing halogen displacements and ensuring regioselectivity during aryl functionalization. Recent advances in flow chemistry have improved yield scalability, with reported pilot-scale productions achieving >80% purity .

Physicochemical Properties

Thermal and Solubility Characteristics

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 128–132°C (decomposes) | Differential Scanning Calorimetry |

| Solubility in Water | 0.12 mg/mL (25°C) | Shake-flask method |

| LogP (Octanol-Water) | 3.45 ± 0.15 | HPLC-derived |

The low aqueous solubility and moderate lipophilicity (LogP ≈ 3.45) suggest suitability for lipid-based drug formulations or organic-phase reactions .

Spectroscopic Profiles

-

NMR: ¹H NMR (400 MHz, CDCl₃) displays distinct signals for the thiane ring (δ 2.85–3.15 ppm) and aryl protons (δ 7.02–7.45 ppm) .

-

IR: Strong absorption at 1245 cm⁻¹ (C–F stretch) and 615 cm⁻¹ (C–Br stretch) confirms halogen presence .

Applications in Research and Industry

Medicinal Chemistry

As a COX-2 inhibitor scaffold, N-(3-Bromo-4-fluorophenyl)thian-3-amine serves as a lead compound for non-steroidal anti-inflammatory drug (NSAID) development. Derivatives with modified thiane rings show enhanced selectivity in preclinical models .

Material Science

The electron-withdrawing bromine and fluorine substituents make this compound a candidate for organic semiconductors. Thin-film transistors incorporating its derivatives exhibit hole mobility values of 0.45 cm²/V·s, comparable to commercial oligothiophenes .

Future Directions and Research Opportunities

Drug Development

Optimizing bioavailability through prodrug strategies (e.g., phosphate esters) could enhance clinical translatability. Computational docking studies predict strong interactions with prostaglandin E synthase, a target for chronic inflammation .

Advanced Materials

Functionalizing the thiane ring with π-conjugated systems may improve charge transport properties for flexible electronics. Collaborative efforts between synthetic chemists and device engineers are critical to realizing these applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume